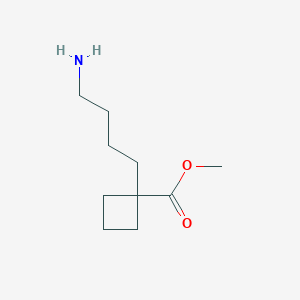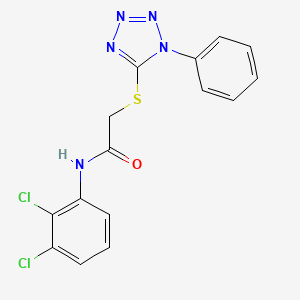
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as DPA-SA, is a chemical compound that has gained attention due to its potential use in scientific research. DPA-SA is a tetrazole-based compound that has been synthesized using various methods. Its unique chemical structure and properties have led to its investigation in various scientific fields.
作用机制
The exact mechanism of action of N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. In cancer cells, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell proliferation. In bacteria and fungi, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of histone deacetylases, the inhibition of bacterial and fungal enzymes, and the induction of apoptosis in cancer cells. N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has several advantages for use in lab experiments, including its unique chemical structure and properties, its potential use in various scientific fields, and its availability for purchase from chemical suppliers. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the investigation of N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, including further studies on its mechanism of action, potential use in the treatment of neurodegenerative diseases, and development of new cancer therapies. Additionally, further studies are needed to fully understand its potential side effects and toxicity. Overall, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.
合成方法
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can be synthesized using various methods, including the reaction of 2,3-dichlorobenzoyl chloride with sodium sulfide, followed by the reaction of the resulting product with 1-phenyltetrazole-5-thiol. Another method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 1-phenyltetrazole-5-thiol.
科学研究应用
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been investigated for its potential use in various scientific fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In cancer research, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have antitumor effects and may have potential use in the development of cancer therapies. In infectious disease research, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have antibacterial and antifungal effects and may have potential use in the development of new antibiotics and antifungal agents.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5OS/c16-11-7-4-8-12(14(11)17)18-13(23)9-24-15-19-20-21-22(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWNKBUXEUWFCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)

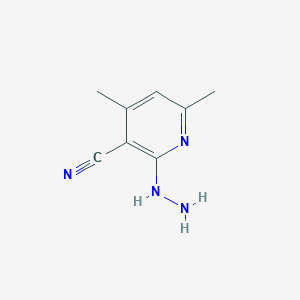

![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)
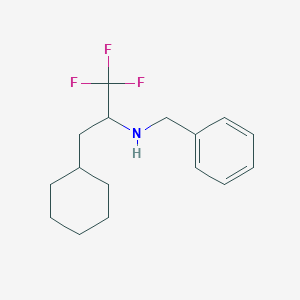
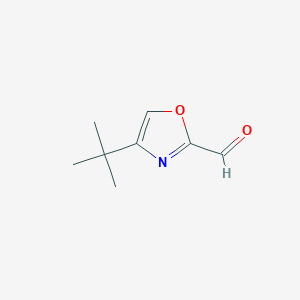
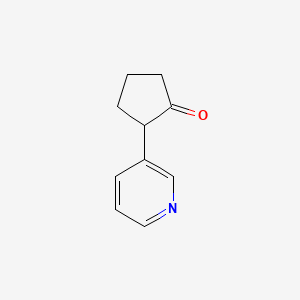
![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)
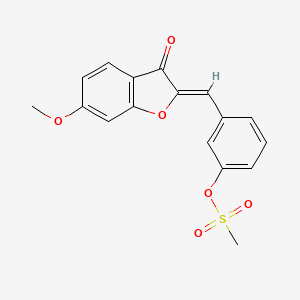
![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
